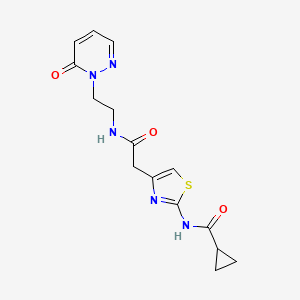

N-(4-(2-oxo-2-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(4-(2-oxo-2-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide is an organic molecule comprising multiple functional groups including an amide, thiazole, and pyridazine ring. Its complex structure suggests that it could have significant utility in various fields of scientific research and industry, notably in medicinal chemistry and biochemistry due to its potential bioactive properties.

Méthodes De Préparation

Synthetic routes: : The synthesis of N-(4-(2-oxo-2-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide likely involves a multi-step process:

Formation of the pyridazine ring: : Starting from a suitable pyridazine precursor, such as hydrazine derivatives, the 6-oxopyridazin-1(6H)-yl moiety is prepared.

Linking the ethylamine chain: : Through reductive amination or another coupling reaction, the ethyl group is introduced, linking it to the thiazole.

Thiazole construction: : This involves the synthesis of a thiazole ring, usually starting from halogenated or thiourea derivatives.

Cyclopropanecarboxamide addition: : Finally, the cyclopropanecarboxamide group is coupled to the thiazole ring, potentially via amide bond formation using carboxylic acid derivatives and activating agents like DCC (dicyclohexylcarbodiimide).

Industrial production methods: : Industrial-scale synthesis might streamline this process, potentially utilizing automated synthesizers and robust purification methods like crystallization or chromatography to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of reactions: : This compound can undergo various chemical reactions:

Oxidation and reduction: : With multiple functional groups, oxidation (e.g., of the thiazole sulfur to sulfoxide) and reduction (e.g., of the amide to an amine) are viable.

Substitution: : The compound's aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions: : These reactions might involve:

Oxidizing agents: : Potassium permanganate, m-chloroperbenzoic acid (mCPBA).

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Substitution reagents: : Various electrophiles or nucleophiles like alkyl halides or amines.

Major products

Oxidation products: : Sulfoxides or sulfones.

Reduction products: : Amines or alcohols.

Substitution products: : Depends on the specific substitution but can include various modified aromatic systems.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

The compound's molecular formula is C15H17N5O3S, with a molecular weight of approximately 347.4 g/mol. The synthesis of this compound typically involves several key steps:

- Formation of the Pyridazine Ring : Utilizing hydrazine derivatives to construct the 6-oxopyridazin moiety.

- Linking the Ethylamine Chain : Achieved through reductive amination or coupling reactions.

- Thiazole Construction : Typically initiated from halogenated or thiourea derivatives.

- Cyclopropanecarboxamide Addition : Integrating the cyclopropane structure into the compound via amide bond formation.

Pharmacological Potential

Research indicates that compounds with structural similarities to N-(4-(2-oxo...) exhibit various biological activities, which can be categorized as follows:

Anti-inflammatory Activity

Studies have shown that derivatives targeting carbonic anhydrase, COX-2, and 5-lipoxygenase demonstrate promise as multi-target anti-inflammatory agents. For instance, a study highlighted the effectiveness of similar compounds in modulating inflammatory pathways, suggesting that N-(4-(2-oxo...) could also be relevant in treating inflammatory diseases.

Antitumor Potential

Research on related compounds indicates potential effectiveness in inhibiting tumor growth through modulation of kinase activity. This suggests that N-(4-(2-oxo...) may possess anticancer properties, warranting further investigation into its mechanisms of action against various cancer types.

Antimicrobial Effects

Compounds with similar structures have exhibited significant antimicrobial activity, indicating that N-(4-(2-oxo...) could disrupt bacterial proliferation through various mechanisms. This potential opens avenues for developing new antimicrobial agents based on this compound.

Case Study 1: Anti-inflammatory Agents

A study investigated new derivatives of thiazole and pyridazine compounds for their ability to inhibit key enzymes involved in inflammation. The results indicated that specific modifications to the thiazole ring enhanced anti-inflammatory activity significantly, suggesting a pathway for optimizing N-(4-(2-oxo...) for therapeutic use.

Case Study 2: Antitumor Activity

In another study focusing on pyridazine derivatives, researchers found that certain structural modifications led to increased potency against tumor cell lines. The findings suggested that the introduction of specific functional groups could enhance the anticancer efficacy of compounds similar to N-(4-(2-oxo...).

Mécanisme D'action

Mechanism: : The exact mechanism of action would depend on its target but may involve binding to active sites of proteins or enzymes, inhibiting their activity through competitive or non-competitive means.

Molecular targets and pathways: : These might include kinases, receptors, or other critical enzymes in pathways related to diseases such as cancer or neurodegenerative disorders.

Comparaison Avec Des Composés Similaires

Similar compounds

N-(4-(2-oxo-2-((2-(pyridazin-1(6H)-yl)ethyl)amino)ethyl)thiazol-2-yl)acetamide: : Similar structure but with an acetamide group instead of cyclopropanecarboxamide.

N-(2-(pyridazin-1(6H)-yl)ethyl)thiazolecarboxamide: : Lacks the 2-oxo and extended ethyl chain.

Uniqueness

Functional complexity: : The combination of the cyclopropanecarboxamide with other functional groups provides unique steric and electronic properties.

Bioactivity potential: : The specific arrangement may afford unique interactions with biological targets, enhancing its utility in medicinal chemistry.

Activité Biologique

N-(4-(2-oxo-2-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)ethyl)thiazol-2-yl)cyclopropanecarboxamide (CAS Number: 1207032-78-7) is a complex organic compound characterized by its diverse functional groups, including an amide, thiazole, and pyridazine rings. This structural complexity suggests significant potential in medicinal chemistry and biochemistry due to its bioactive properties.

Chemical Structure and Synthesis

The compound's molecular structure can be represented as follows:

Synthesis Overview:

The synthesis of this compound involves several key steps:

- Formation of the Pyridazine Ring: Utilizes hydrazine derivatives to prepare the 6-oxopyridazin moiety.

- Linking the Ethylamine Chain: Achieved through reductive amination or coupling reactions.

- Thiazole Construction: Typically begins with halogenated or thiourea derivatives.

- Cyclopropanecarboxamide Addition: Integrates the cyclopropane structure into the overall compound.

Pharmacological Potential

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Case Studies and Findings

- Anti-inflammatory Activity: A study identified new derivatives that target carbonic anhydrase, COX-2, and 5-lipoxygenase, showing promise as multi-target anti-inflammatory agents . Such mechanisms may be relevant for N-(4-(2-oxo...) in treating inflammatory diseases.

- Antitumor Potential: Research on similar compounds has shown effectiveness in inhibiting tumor growth via modulation of kinase activity, suggesting that N-(4-(2-oxo...) may also possess anticancer properties .

- Antimicrobial Effects: Compounds with structural similarities have demonstrated significant antimicrobial activity, indicating that N-(4-(2-oxo...) could potentially disrupt bacterial proliferation through various mechanisms .

Propriétés

IUPAC Name |

N-[4-[2-oxo-2-[2-(6-oxopyridazin-1-yl)ethylamino]ethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3S/c21-12(16-6-7-20-13(22)2-1-5-17-20)8-11-9-24-15(18-11)19-14(23)10-3-4-10/h1-2,5,9-10H,3-4,6-8H2,(H,16,21)(H,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWOKJGSUMNXKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCCN3C(=O)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.